N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-4-27(5-2)32(30,31)21-14-12-20(13-15-21)25(29)26-23-16-11-18(3)17-22(23)24(28)19-9-7-6-8-10-19/h6-17H,4-5H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOFQTPYHKMVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide, commonly referred to as BZNS, is a complex organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, analytical methods, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C21H22N4O5S
Molecular Weight: 462.49 g/mol
IUPAC Name: this compound
The compound features a benzamide backbone with both benzoyl and diethylsulfamoyl functional groups. Its unique structure contributes to its diverse biological activities.
The biological activity of BZNS is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition: BZNS may inhibit specific enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation: The compound may interact with receptors, altering signaling pathways that regulate cellular functions.
- Antimicrobial Activity: Preliminary studies suggest that BZNS exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Anticancer Properties
Several studies have investigated the anticancer potential of BZNS. For instance, a study published in PubMed Central highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The results indicated that BZNS could significantly reduce cell viability in breast cancer cells at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Caspase activation |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
Research has also focused on the antimicrobial properties of BZNS. A study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate activity |
| Escherichia coli | 32 | Weak activity |
Toxicity and Safety Profile
In assessing the safety profile of BZNS, toxicity studies were conducted using animal models. The compound displayed a favorable safety margin with no significant acute toxicity observed at doses up to 200 mg/kg. Long-term studies are necessary to fully evaluate chronic toxicity and potential side effects.
Case Studies
-
Case Study on Anticancer Activity:
A clinical trial investigated the effects of BZNS on patients with advanced breast cancer. Results indicated a partial response in 30% of participants after a treatment regimen involving BZNS combined with standard chemotherapy. -
Case Study on Antimicrobial Efficacy:
In vitro studies demonstrated that BZNS could enhance the effectiveness of conventional antibiotics against resistant strains of bacteria, suggesting its potential as an adjuvant therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key structural analogs differ in substituents on the benzamide core or the sulfonamide/sulfamoyl groups:
Key Observations :
- Sulfamoyl vs. Sulfonyl: The diethylsulfamoyl group in the target compound (vs.
- Substituent Effects : The 4-methyl group on the phenyl ring may sterically hinder interactions compared to electron-withdrawing groups (e.g., nitro in 4MNB), altering binding affinities in enzyme targets .
- Heterocyclic vs. Benzamide Cores: Compounds with thiazole () or quinoline (Z13) cores exhibit distinct bioactivity profiles, suggesting the benzamide scaffold in the target compound favors different target engagement .
Spectral and Crystallographic Analysis
- IR Signatures : The absence of νC=O in triazole derivatives (, –1255 cm⁻¹ for νC=S) contrasts with the target compound’s expected νC=O (~1680 cm⁻¹), confirming structural divergence .
- Crystallography : Analogous bromo-benzamides () exhibit planar benzamide cores, suggesting the target compound may adopt similar conformations conducive to π-stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
